molecular formula C15H10N2O2 B11979534 2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one

2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one

Cat. No.: B11979534
M. Wt: 250.25 g/mol
InChI Key: NDIFFFXXUPEUGC-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that features an oxazolone ring fused with a phenyl and pyridinylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-phenyl-4H-oxazol-5-one with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone or pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction could produce reduced forms of the original compound.

Scientific Research Applications

2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. By inhibiting PARP-1, the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-oxazol-5-one: Lacks the pyridinylmethylene group, making it less versatile in certain reactions.

    4-(4-Pyridinylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but different substitution pattern, affecting its reactivity and applications.

Properties

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

(4E)-2-phenyl-4-(pyridin-4-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C15H10N2O2/c18-15-13(10-11-6-8-16-9-7-11)17-14(19-15)12-4-2-1-3-5-12/h1-10H/b13-10+

InChI Key

NDIFFFXXUPEUGC-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=NC=C3)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=NC=C3)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.